molecular formula C12H17NO3 B8476221 Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate

Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate

Cat. No. B8476221
M. Wt: 223.27 g/mol
InChI Key: CYCQZXGYNHETTF-UHFFFAOYSA-N
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Patent
US08344038B2

Procedure details

A mixture of 15 g (84 mmol) of 4-(ethylamino)benzoic acid methyl ester, 15 mL (0.224 mol) of ethylene chlorohydrine and 14.5 mL (84 mmol) of diisopropyl ethyl amine was refluxed for 5 hours. During the reflux, the temperature rose from 105° C. to 140° C. The reaction mixture was allowed to cool down to room temperature and 100 mL of water and 250 mL of ethyl acetate was added. After extraction, the organic fraction was isolated, washed 3 times with 50 mL of water, once with 50 mL of brine and dried over MgSO4. The solvent was removed under reduced pressure and N-ethyl-N-(2-hydroxyethyl)-4-aminobenzoic acid methyl ester was isolated by preparative column chromatography on Kieselgel 60 (Aldrich) using cyclohexane/ethyl acetate 1/1 as eluent. 5.0 g of N-ethyl-N-(2-hydroxyethyl)-4-aminobenzoic acid methyl ester was isolated (m.p. 61-64° C.)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH2:11][CH3:12])=[CH:6][CH:5]=1.[CH2:14](Cl)[CH2:15]O.C(N(C(C)C)CC)(C)C.[OH2:27]>C(OCC)(=O)C>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([N:10]([CH2:14][CH3:15])[CH2:11][CH2:12][OH:27])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)NCC)=O
Name
Quantity
15 mL
Type
reactant
Smiles
C(CO)Cl
Name
Quantity
14.5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
rose from 105° C. to 140° C
EXTRACTION
Type
EXTRACTION
Details
After extraction
CUSTOM
Type
CUSTOM
Details
the organic fraction was isolated
WASH
Type
WASH
Details
washed 3 times with 50 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with 50 mL of brine and dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)N(CCO)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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